Lipid II binder 5107930 is a small molecule that has garnered attention for its interaction with Lipid II, a crucial precursor in bacterial cell wall biosynthesis. This compound selectively targets Gram-positive bacteria, particularly Staphylococcus aureus, and is significant in the context of increasing antibiotic resistance. Lipid II itself is composed of a glycan strand linked to a peptide moiety and is essential for the formation of peptidoglycan layers in bacterial cell walls, making it a prime target for antimicrobial agents.
Lipid II binder 5107930 falls under the category of antimicrobial agents, specifically targeting bacterial cell wall synthesis. It is classified as a small molecule inhibitor due to its ability to disrupt the function of Lipid II, thereby impairing bacterial growth and viability.
The synthesis of Lipid II and its analogues has been optimized through chemical methodologies that allow for the production of sufficient quantities for research purposes. The process involves several key steps:
Lipid II consists of a hydrophilic head group that includes:
The structure can be represented as follows:
The molecular formula and structural details highlight its complex nature as an essential component in bacterial cell wall synthesis. The interactions between Lipid II and various antibiotics are critical for understanding how compounds like 5107930 can effectively inhibit bacterial growth .
Compound 5107930 primarily interacts with Lipid II through binding reactions that disrupt normal cell wall synthesis processes. The key reactions include:
The mechanism by which compound 5107930 exerts its antibacterial effects involves several steps:
Data from studies indicate that this compound retains activity against methicillin-resistant strains of Staphylococcus aureus, suggesting potential therapeutic applications in treating resistant infections .
Relevant data include binding constants and solubility metrics that inform on the practical application of this compound in laboratory settings .
Lipid II binder 5107930 serves several important roles in scientific research:
Lipid II is an indispensable glycolipid precursor in bacterial peptidoglycan biosynthesis, characterized by a hydrophilic head group and a hydrophobic membrane anchor. The head consists of a disaccharide unit—N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc)—coupled to a pentapeptide stem (L-Ala-γ-D-Glu-m-DAP-D-Ala-D-Ala in Gram-positive bacteria). This structure is linked via a pyrophosphate group to a C55 bactoprenol chain (undecaprenol), which embeds the molecule within the cytoplasmic membrane [3]. Functionally, Lipid II serves as the essential "building block shuttle": synthesized on the inner membrane leaflet, it is translocated to the outer leaflet by flippases (e.g., MurJ), where glycosyltransferases (GT51) polymerize the glycan chain and transpeptidases crosslink peptide stems into the mature peptidoglycan mesh [3] [4]. With fewer than 2,000 molecules per bacterial cell, Lipid II operates at low stoichiometry yet is critical for cell wall integrity and bacterial survival [3].
Lipid II’s conservation across Gram-positive pathogens and extracellular accessibility during flipping make it a high-priority target for novel antibiotics. Clinically used glycopeptides (e.g., vancomycin) bind the D-Ala-D-Ala terminus of Lipid II’s pentapeptide, blocking transpeptidation [1] [3]. However, rising resistance—notably vancomycin-resistant enterococci (VRE) and Staphylococcus aureus (VRSA)—drives demand for structurally diverse Lipid II binders. Non-glycopeptide agents like lantibiotics (e.g., nisin) target Lipid II’s pyrophosphate moiety, inducing pore formation [3] [4]. Compound 5107930 represents a synthetic small molecule leveraging this target, circumventing resistance through a distinct binding mechanism [1] [2].
CAS No.: 102770-00-3
CAS No.: 1157-60-4
CAS No.: 113834-91-6
CAS No.: